4-Amino-7-fluoro-2-methylquinoline
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Overview
Description
4-Amino-7-fluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Mechanism of Action
Target of Action
4-Amino-7-fluoro-2-methylquinoline is a synthetic compound that belongs to the class of heterocyclic organic molecules. It is a derivative of 4-aminoquinolines, which have been used for several decades for the control and eradication of malaria . The primary targets of this compound are likely to be similar to those of other 4-aminoquinolines, which include parasitic enzymes involved in the breakdown and digestion of hemoglobin .
Mode of Action
Specifically, they interfere with the parasite’s ability to break down and digest hemoglobin . This interaction with its targets leads to the death of the parasite, thereby treating the infection.
Biochemical Pathways
The affected biochemical pathways are those involved in the breakdown and digestion of hemoglobin by the malaria parasite . By inhibiting these pathways, this compound prevents the parasite from obtaining the nutrients it needs to survive and reproduce.
Pharmacokinetics
19 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the death of the malaria parasite due to the inhibition of essential biochemical pathways . This results in the clearance of the parasite from the host’s body, thereby treating the infection.
Action Environment
The action of this compound, like other 4-aminoquinolines, is influenced by environmental factors. falciparum is prevalent . Therefore, the efficacy and stability of this compound may be influenced by factors such as the prevalence of drug-resistant strains of the malaria parasite.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-methyl-3-nitroaniline with 2-fluorobenzaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction of the nitro group in the precursor can lead to the formation of the amino group in the final product.
Substitution: The fluorine atom in the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-7-fluoro-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antiviral, and antineoplastic activities.
Industry: Used in the development of new materials, including liquid crystals and dyes.
Comparison with Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar
- Flosequinan
Comparison: 4-Amino-7-fluoro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and target specific enzymes more effectively .
Properties
IUPAC Name |
7-fluoro-2-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLVVEIHDBEPGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589050 |
Source
|
Record name | 7-Fluoro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-45-6 |
Source
|
Record name | 7-Fluoro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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